molecular formula C18H12O9 B034657 Norstictic acid CAS No. 571-67-5

Norstictic acid

Cat. No.: B034657
CAS No.: 571-67-5
M. Wt: 372.3 g/mol
InChI Key: IEVVSJFLBYOUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norstictic acid is a depsidone, a type of secondary metabolite produced by lichens. It is known for its complex structure and significant biological activities. The compound has the chemical formula C18H12O9 and a molar mass of 372.285 g·mol−1 . It is also referred to as Bryopogonic acid .

Mechanism of Action

Target of Action

Norstictic acid, also known as Bryopogonic acid, primarily targets the transcriptional coactivator Med25 . Med25 plays a crucial role in the regulation of gene expression, serving as a hub protein for transcriptional machinery assembly through interactions with transcriptional activators . It regulates stress-response and motility pathways, and dysregulation of the protein-protein interaction (PPI) networks mediated by Med25 contributes to oncogenesis and metastasis .

Mode of Action

This compound functions through an alternative binding site to block Med25-transcriptional activator PPIs . It targets a binding site comprised of a highly dynamic loop flanking one canonical binding surface . In doing so, it both orthosterically and allosterically alters Med25-driven transcription .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those regulated by the transcriptional coactivator Med25. These include stress-response and motility pathways . By altering Med25-driven transcription, this compound can influence these pathways and their downstream effects.

Result of Action

The result of this compound’s action is the alteration of Med25-driven transcription . This alteration occurs both orthosterically and allosterically, leading to changes in the transcriptional activity of genes regulated by Med25 . In a patient-derived model of triple-negative breast cancer, this compound has been shown to alter Med25-driven transcription .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. It is worth noting that this compound is a depsidone produced as secondary metabolites in lichens , suggesting that it may be adapted to function in the specific environmental conditions where these organisms thrive.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of norstictic acid involves multiple steps, typically starting from simpler organic compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. it can be extracted from lichens, where it naturally occurs. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

Norstictic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Norstictic acid has several scientific research applications, including:

Comparison with Similar Compounds

Norstictic acid is unique among depsidones due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its selective allosteric regulation of transcriptional coactivators, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

5,13,17-trihydroxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O9/c1-5-3-8(20)7(4-19)14-9(5)16(22)26-13-6(2)12(21)10-11(15(13)25-14)18(24)27-17(10)23/h3-4,18,20-21,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVVSJFLBYOUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972564
Record name 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-67-5
Record name Norstictic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4,10-trihydroxy-5,8-dimethyl-3,7-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,10-Trihydroxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-e]indene-11-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norstictic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D377V822FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norstictic acid
Reactant of Route 2
Norstictic acid
Reactant of Route 3
Norstictic acid
Reactant of Route 4
Reactant of Route 4
Norstictic acid
Reactant of Route 5
Norstictic acid
Reactant of Route 6
Norstictic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.